molecular formula C18H26Cl2O B8549607 1,2-Dichloro-4-Lauroylbenzene

1,2-Dichloro-4-Lauroylbenzene

Cat. No. B8549607
M. Wt: 329.3 g/mol
InChI Key: NHIOSOQUYUWFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198433B2

Procedure details

In a dry 250 ml three-neck flask with thermometer, reflux condenser (under nitrogen) and dropping funnel, 17.73 g of AlCl3 (0.133 mol) were suspended in 50 ml of 1,2-dichlorobenzene and cooled to 0° C. While stirring vigorously, 31.6 ml of lauroyl chloride (0.133 mol) were slowly added dropwise (1 hour). The mixture was then allowed to cool until the temperature had reached room temperature. Subsequently, the mixture was heated gradually to approximately 100-105° C., in the course of which a change in colour was evident (from ochre to dark red). Subsequently, the mixture was stirred at this temperature for 5 hours and left to stand overnight at room temperature. To separate the complex, this mixture was cautiously poured onto 200 g of ice (5% HCl) while stirring. The mixture became a mustard-coloured paste which was extracted in ethyl acetate. The organic layer was then removed in a separating funnel and washed to neutrality with saturated sodium hydrogencarbonate solution (2×50 ml) and water. After drying over sodium sulphate, the ethyl acetate was evaporated off. The remaining 1,2-dichlorobenzene was distilled off under reduced pressure. The residue was chromatographed through a column (length=20 cm, diameter=5 cm) on silica gel (Merck 0.040-0.063 nm) with dichloromethane as the eluent.
Name
Quantity
17.73 g
Type
reactant
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Cl:26]>>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:5](=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:22][C:21]=1[Cl:26] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
17.73 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
31.6 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a dry 250 ml three-neck flask with thermometer, reflux condenser (under nitrogen)
TEMPERATURE
Type
TEMPERATURE
Details
to cool until the temperature
CUSTOM
Type
CUSTOM
Details
had reached room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was heated gradually to approximately 100-105° C., in the course of which a change in colour
STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred at this temperature for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
To separate the complex
ADDITION
Type
ADDITION
Details
this mixture was cautiously poured onto 200 g of ice (5% HCl)
STIRRING
Type
STIRRING
Details
while stirring
EXTRACTION
Type
EXTRACTION
Details
was extracted in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was then removed in a separating funnel
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was evaporated off
DISTILLATION
Type
DISTILLATION
Details
The remaining 1,2-dichlorobenzene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through a column (length=20 cm, diameter=5 cm) on silica gel (Merck 0.040-0.063 nm) with dichloromethane as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(CCCCCCCCCCC)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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